molecular formula C18H20ClNO2 B11561087 N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11561087
M. Wt: 317.8 g/mol
InChI Key: YIQQOUAQRTUOOG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves the reaction of 4-chlorophenylethylamine with 4-ethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in assays to investigate its binding affinity and specificity.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to impart specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide
  • N-[2-(4-chlorophenyl)ethyl]-2-(4-isopropylphenoxy)acetamide
  • N-[2-(4-chlorophenyl)ethyl]-2-(4-tert-butylphenoxy)acetamide

Uniqueness: N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to the specific combination of its functional groups. The presence of both chlorophenyl and ethylphenoxy groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-2-14-5-9-17(10-6-14)22-13-18(21)20-12-11-15-3-7-16(19)8-4-15/h3-10H,2,11-13H2,1H3,(H,20,21)

InChI Key

YIQQOUAQRTUOOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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